molecular formula C11H12N4O3 B2359103 Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate CAS No. 924861-65-4

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate

Cat. No.: B2359103
CAS No.: 924861-65-4
M. Wt: 248.242
InChI Key: UOHVNNYHUJAPLI-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate is a complex organic compound belonging to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced forms of the compound, as well as substituted derivatives. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate exerts its effects depends on its specific biological targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Pyrimidine derivatives: Other pyrimidine derivatives with similar structures may exhibit comparable biological activities.

  • Indole derivatives: Compounds containing the indole nucleus, such as tryptophan derivatives, may share some biological properties.

  • Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-inflammatory activities.

Uniqueness: Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and reactivity makes it distinct from other similar compounds.

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Properties

IUPAC Name

ethyl 7-amino-2-methyl-5-oxo-6H-pyrido[4,3-d]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-18-11(17)7-8-6(4-13-5(2)14-8)10(16)15-9(7)12/h4H,3H2,1-2H3,(H3,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVNNYHUJAPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=CN=C(N=C21)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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